molecular formula C8H16N2O2 B7858739 2-Amino-3-piperidin-1-ylpropanoic acid CAS No. 4724-46-3

2-Amino-3-piperidin-1-ylpropanoic acid

Cat. No.: B7858739
CAS No.: 4724-46-3
M. Wt: 172.22 g/mol
InChI Key: GUVRVXOFGFQXCS-UHFFFAOYSA-N
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Description

2-Amino-3-piperidin-1-ylpropanoic acid is a compound that features a piperidine ring attached to the D-alanine amino acid. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products . The presence of the piperidine ring in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-piperidin-1-ylpropanoic acid can be achieved through several methods. One common approach involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy in peptide synthesis. During this process, the formation of 3-(1-piperidinyl)alanine can occur as a side reaction . The reaction conditions typically involve the use of bases such as piperidine, cyclohexylamine, or morpholine to minimize byproduct formation .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Mechanism of Action

The mechanism of action of 2-Amino-3-piperidin-1-ylpropanoic acid involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-3-piperidin-1-ylpropanoic acid include:

Uniqueness

What sets this compound apart is its specific structure, which combines the piperidine ring with the D-alanine amino acid. This unique combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-3-piperidin-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-7(8(11)12)6-10-4-2-1-3-5-10/h7H,1-6,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVRVXOFGFQXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307543
Record name 3-Piperidin-1-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4724-46-3
Record name NSC192628
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Piperidin-1-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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